molecular formula C13H8F2N2 B8194100 4-Amino-2',3'-difluoro-[1,1'-biphenyl]-3-carbonitrile

4-Amino-2',3'-difluoro-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B8194100
M. Wt: 230.21 g/mol
InChI Key: UDGNDFAUNBVHTM-UHFFFAOYSA-N
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Description

4-Amino-2’,3’-difluoro-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an amino group, two fluorine atoms, and a nitrile group attached to a biphenyl structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2’,3’-difluoro-[1,1’-biphenyl]-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.

    Introduction of Fluorine Atoms: The difluorination of the biphenyl core can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Amination and Nitrile Introduction: The amino group and nitrile group can be introduced through nucleophilic aromatic substitution reactions

Industrial Production Methods

Industrial production of 4-Amino-2’,3’-difluoro-[1,1’-biphenyl]-3-carbonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2’,3’-difluoro-[1,1’-biphenyl]-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where they are replaced by nucleophiles such as hydroxide ions or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, potassium permanganate.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Hydroxy or alkoxy derivatives.

Scientific Research Applications

4-Amino-2’,3’-difluoro-[1,1’-biphenyl]-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism of action of 4-Amino-2’,3’-difluoro-[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,3-difluorophenol: Similar structure but lacks the biphenyl core and nitrile group.

    2,2-Difluoro-1,3-benzodioxole: Contains difluorinated aromatic ring but different functional groups.

    3,5-Difluoro-4-aminobiphenyl: Similar biphenyl structure with different substitution pattern.

Uniqueness

4-Amino-2’,3’-difluoro-[1,1’-biphenyl]-3-carbonitrile is unique due to the specific combination of an amino group, two fluorine atoms, and a nitrile group on a biphenyl scaffold. This unique arrangement imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-amino-5-(2,3-difluorophenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2/c14-11-3-1-2-10(13(11)15)8-4-5-12(17)9(6-8)7-16/h1-6H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGNDFAUNBVHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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